![molecular formula C16H15N5O2 B5840876 N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5840876.png)
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tetrazole ring attached to a phenyl group, which is further connected to an acetamide moiety through a methoxy linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide typically involves multiple steps:
Formation of 1-phenyl-1H-tetrazole: This can be achieved through the reaction of phenylhydrazine with nitrous acid, followed by cyclization with sodium azide.
Attachment of the methoxy group: The 1-phenyl-1H-tetrazole is then reacted with 4-hydroxybenzaldehyde to form 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzaldehyde.
Formation of the acetamide moiety: Finally, the benzaldehyde derivative is converted to the acetamide through a reaction with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The phenyl and tetrazole rings can participate in redox reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the phenyl or tetrazole rings.
Reduction: Reduced forms of the phenyl or tetrazole rings.
Hydrolysis: Corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Tetrazole derivatives are used in the synthesis of coordination polymers and metal-organic frameworks.
Analytical Chemistry: The compound can be used as a ligand in the development of sensors and detection methods for various analytes.
Mecanismo De Acción
The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The phenyl and acetamide groups contribute to the overall binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide
- N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propionamide
- N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}butyramide
Uniqueness
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide moiety, in particular, differentiates it from other similar compounds and may result in unique interactions with biological targets.
Propiedades
IUPAC Name |
N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-12(22)17-13-7-9-15(10-8-13)23-11-16-18-19-20-21(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPDRWZRZBYXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
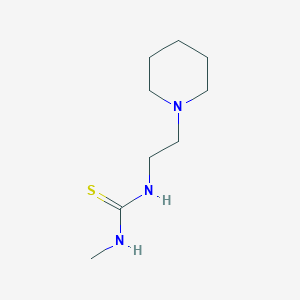

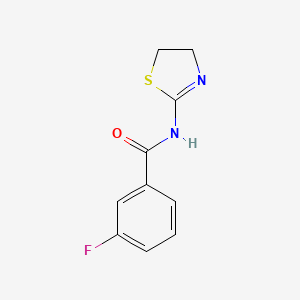

![2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5840843.png)
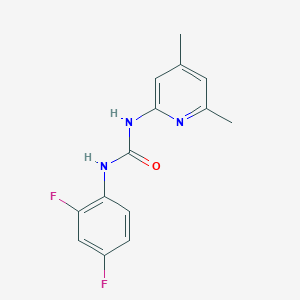
![N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5840851.png)
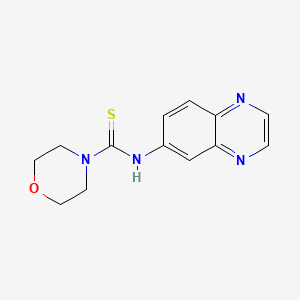
![N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5840861.png)
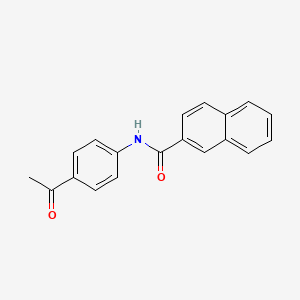
![N-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5840884.png)
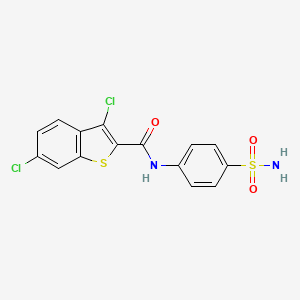
![2-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5840887.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5840895.png)
